3-Fluoro-2-methylbenzonitrile

Description

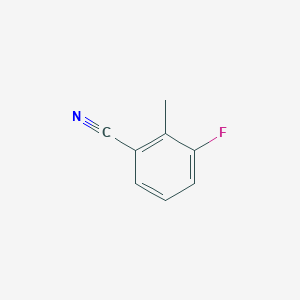

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQFTNHJWVKVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381340 | |

| Record name | 3-Fluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185147-06-2 | |

| Record name | 3-Fluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Benzonitriles

An In-Depth Technical Guide to 3-Fluoro-2-methylbenzonitrile

This compound (CAS No. 185147-06-2) is a fluorinated aromatic nitrile that has garnered significant interest as a versatile intermediate in organic synthesis.[1] The strategic placement of the fluorine atom, methyl group, and nitrile functionality on the benzene ring imparts unique reactivity and properties, making it a valuable precursor for a range of complex molecules. Its utility is particularly pronounced in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials.[1][2] The incorporation of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, which is a key consideration in drug design.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The following table summarizes its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 185147-06-2 | [4][5] |

| Molecular Formula | C₈H₆FN | [6][7] |

| Molecular Weight | 135.14 g/mol | [6][7] |

| Appearance | Light yellow clear liquid | [1] |

| Purity | ≥99.0% | [1] |

| Density | 1.398 g/cm³ | [1] |

| Boiling Point | 38°C | [1] |

| Flash Point | 178°F (81°C) | [1] |

For unambiguous identification and quality control, spectroscopic analysis is indispensable. While specific spectra are proprietary to manufacturers, typical characterization would involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons and the methyl group, with coupling patterns influenced by the fluorine atom. ¹³C NMR and ¹⁹F NMR would provide further structural confirmation.

-

Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch would be prominent, along with bands corresponding to the aromatic C-H and C-F bonds.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, aiding in its identification.

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound can be approached through various routes, with the choice of method often dictated by the availability of starting materials, scalability, and cost-effectiveness. A common synthetic strategy involves the condensation and subsequent decarbonylation of appropriately substituted precursors.[8]

One patented method highlights a two-step process:

-

Condensation: A compound with a structure like formula B is condensed with a compound of formula C (such as diethyl malonate or dimethyl malonate) in the presence of a phase transfer catalyst.[8]

-

Decarbonylation: The resulting mixture is then treated with a chloride salt and water to induce decarbonylation, yielding the final product, 3-fluoro-4-methylbenzonitrile.[8] The reaction temperature for this step is typically in the range of 120-180°C.[8]

Another documented approach involves starting from o-methylbenzylamine, which undergoes a series of transformations including nitration, diazotization, and cyanation to yield the desired product.[8]

Below is a generalized workflow for the synthesis of a substituted benzonitrile, illustrating a common synthetic pathway.

Caption: A generalized workflow for the synthesis of substituted benzonitriles.

Applications in Drug Discovery and Fine Chemicals

This compound serves as a critical building block in the synthesis of a variety of high-value chemical entities.[1] Its utility is particularly evident in the pharmaceutical industry, where it is a key intermediate for the synthesis of novel therapeutic agents.[9]

A notable example is its use in the manufacturing pathway for Danuglipron , an oral GLP-1 receptor agonist for the treatment of type 2 diabetes.[10] In the synthesis of a key starting material for danuglipron, 3-fluoro-4-methylbenzonitrile undergoes radical bromination followed by selective hydrolysis.[10] This underscores the importance of this class of compounds in constructing complex and medicinally relevant scaffolds.

The presence of the nitrile group offers a versatile handle for further chemical transformations, including:

-

Hydrolysis to carboxylic acids

-

Reduction to primary amines

-

Participation in cycloaddition reactions to form heterocyclic systems

This chemical versatility makes it a valuable component in the toolbox of medicinal and process chemists.[3]

Safety, Handling, and Disposal: A Protocol-Driven Approach

Due to its potential hazards, strict adherence to safety protocols is paramount when handling this compound. This chemical is considered hazardous and can cause skin and eye irritation.[4]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

-

In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

-

If swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[4]

Handling and Storage

-

Handling: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4] Use only outdoors or in a well-ventilated area.[4]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

Disposal

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][11]

The following diagram outlines the logical flow for handling a chemical spill.

Caption: A workflow for responding to a chemical spill.

Conclusion

This compound is a compound of significant industrial and academic interest. Its unique structural features make it a valuable intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical sectors. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in research and development.

References

- SAFETY D

- Synthesis of 3-Fluoro-4-(hydroxymethyl)

- High Purity this compound: A Versatile Intermedi

- 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem. [Link]

- 2-chloro-4-fluoro-3-methylbenzonitrile CAS NO.796600-15-2. [Link]

- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google P

- Exploring the Chemical Versatility of 2-Fluoro-3-methylbenzonitrile. [Link]

- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P

- 2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. 185147-06-2|this compound|BLD Pharm [bldpharm.com]

- 6. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 9. datainsightsmarket.com [datainsightsmarket.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

3-Fluoro-2-methylbenzonitrile chemical properties

An In-Depth Technical Guide to 3-Fluoro-2-methylbenzonitrile: Properties, Synthesis, and Applications

Abstract

This compound, a substituted aromatic nitrile, is a key chemical intermediate with significant potential in the fields of pharmaceutical development and materials science. Its unique molecular architecture, featuring fluoro, methyl, and nitrile functional groups, offers a versatile platform for the synthesis of complex molecular targets. The strategic placement of these substituents on the benzene ring imparts specific reactivity and physicochemical properties that are highly desirable for creating novel active pharmaceutical ingredients (APIs) and advanced functional materials. This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, tailored for researchers, chemists, and professionals in drug development.

Physicochemical and Safety Profile

This compound (CAS No. 185147-06-2) is a compound whose utility is defined by its physical characteristics and chemical structure.[1] Understanding these properties is the first step in its effective application in a laboratory or industrial setting.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. It is typically encountered as a liquid under standard conditions.[2]

| Property | Value | Source |

| CAS Number | 185147-06-2 | [2] |

| Molecular Formula | C₈H₆FN | [1] |

| Molecular Weight | 135.14 g/mol | [3] |

| Appearance | Liquid (under normal conditions) | [2] |

| Purity | Typically ≥98-99% | [1][4] |

Safety, Handling, and Storage

As a nitrile compound, this compound is classified as hazardous and requires careful handling to ensure personnel safety.[2]

-

Hazard Classification : This chemical is considered hazardous. It is harmful if swallowed, harmful in contact with skin, and may be harmful if inhaled. It is also known to cause skin and serious eye irritation.[2][4]

-

Handling : Work should be conducted in a well-ventilated area or fume hood.[2] Appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves, and clothing, is mandatory to prevent skin and eye contact.[2][4]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[2][4]

| Hazard Statement | GHS Classification | Precautionary Measures |

| H302, H312, H332 | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | Wash hands thoroughly after handling; Do not eat, drink or smoke when using.[2][4] |

| H315 | Skin Irritation, Category 2 | Wear protective gloves/clothing.[2] |

| H319 | Serious Eye Irritation, Category 2 | Wear eye/face protection.[2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity verification of chemical compounds.[5] The techniques of NMR, FT-IR, and Mass Spectrometry each provide a unique fingerprint for this compound based on its distinct functional groups and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[5] The electron-withdrawing nature of the fluorine and nitrile groups, combined with the electron-donating methyl group, creates a distinct pattern of chemical shifts in the aromatic region.

-

¹H NMR : The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-7.8 ppm), corresponding to the three protons on the benzene ring. The methyl group will appear as a singlet in the upfield region (typically δ 2.3-2.6 ppm). The coupling between the fluorine atom and the adjacent ring protons (³JHF and ⁴JHF) will result in characteristic splitting patterns (doublets or doublet of doublets).

-

¹³C NMR : The spectrum will display eight unique carbon signals. The nitrile carbon is highly deshielded (δ 115-120 ppm). The aromatic carbons will appear in the δ 110-165 ppm range, with the carbon directly bonded to the fluorine atom showing a large one-bond coupling constant (¹JCF). The methyl carbon will be found in the upfield region (δ 15-25 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying key functional groups.[5]

-

Nitrile (C≡N) Stretch : A sharp, strong absorption band characteristic of the nitrile group is expected around 2225-2235 cm⁻¹. The conjugation with the aromatic ring influences this position.[5]

-

Aromatic C-H Stretch : Signals will appear above 3000 cm⁻¹.

-

Aromatic C=C Stretch : Multiple bands will be observed in the 1450-1600 cm⁻¹ region.

-

C-F Stretch : A strong absorption band is expected in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio of approximately 135.14.

Synthesis and Manufacturing

As a valuable building block, several synthetic routes to substituted benzonitriles are plausible. A common and effective strategy involves the cyanation of an appropriate aryl halide, often derived from a corresponding aniline. The following represents a logical and industrially relevant synthetic pathway.

Causality of Experimental Design : The choice of a Sandmeyer-type reaction sequence is based on its reliability and the commercial availability of the aniline precursor. Diazotization followed by cyanation is a classic, well-documented transformation for introducing a nitrile group onto an aromatic ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative method and should be adapted and optimized based on laboratory-specific conditions.

-

Diazotization :

-

Dissolve 2-fluoro-6-methylaniline (1.0 eq) in an aqueous solution of hydrochloric acid (~3 eq) at room temperature.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction) :

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.3 eq) in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification :

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three functional groups, making it a versatile intermediate for constructing more complex molecules.[6][7]

Caption: Major reaction pathways for this compound.

-

Reactions of the Nitrile Group : The nitrile group is a gateway to other functionalities.

-

Hydrolysis : It can be hydrolyzed under acidic or basic conditions to yield 3-fluoro-2-methylbenzoic acid, a useful precursor for amides and esters.

-

Reduction : The nitrile can be reduced to the corresponding primary amine, (3-fluoro-2-methylphenyl)methanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a key basic moiety for pharmaceutical applications.

-

-

Reactions of the Methyl Group : The benzylic methyl group is susceptible to radical reactions.

-

Reactions of the Aromatic Ring : The substituents direct further electrophilic aromatic substitution. The activating methyl group and deactivating but ortho-, para-directing fluoro group, along with the deactivating meta-directing nitrile, create a complex directive effect, allowing for selective late-stage functionalization under carefully controlled conditions.

Applications in Research and Development

While specific, large-scale applications of this compound are proprietary or in development, its structural motifs are present in molecules of high interest in drug discovery and materials science. Its isomers are known building blocks for important compounds, suggesting a similar potential.[10]

-

Pharmaceutical Synthesis : Fluorinated aromatic compounds are prevalent in modern pharmaceuticals due to fluorine's ability to enhance metabolic stability, binding affinity, and bioavailability. The 2-methylbenzonitrile scaffold is a component of various drug candidates. For example, the related isomer 4-fluoro-2-methylbenzonitrile is a key intermediate for Trelagliptin, a drug used to treat type II diabetes.[11][12] Similarly, 3-fluoro-4-methylbenzonitrile is a starting material for Danuglipron, a GLP-1 receptor agonist.[8] This establishes a strong rationale for the use of this compound as a building block for novel APIs.

-

Materials Science : Benzonitrile derivatives are crucial in the synthesis of advanced materials. Isomers are used to create Thermally Activated Delayed Fluorescence (TADF) emitters for high-efficiency Organic Light-Emitting Diodes (OLEDs).[10][11] The electronic properties conferred by the fluoro and cyano groups make this compound a promising candidate for developing new organic electronic materials.[7]

Conclusion

This compound is a specialized chemical intermediate with a profile that makes it highly attractive for innovation in chemistry-driven industries. Its combination of reactive sites—the versatile nitrile, the activatable methyl group, and the electronically influential fluorine atom—provides chemists with a powerful tool for molecular design and synthesis. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- Fisher Scientific. Safety Data Sheet: this compound. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC434350050&productDescription=3-FLUORO-2-METHYLBENZONITRIL+5G&vendorId=VN00032119&countryCode=US&language=en]

- ECHEMI. Buy this compound from Conier Chem&Pharma Limited. [URL: https://www.echemi.com/products/3-fluoro-2-methylbenzonitrile_185147-06-2.html]

- BenchChem. A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. [URL: https://www.benchchem.

- ChemicalBook. This compound CAS NO.185147-06-2. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02423315_EN.htm]

- ResearchGate. Spectra and structure of benzonitriles and some of its simple derivatives. [URL: https://www.researchgate.

- Dana Bioscience. 3-Fluoro-2-methyl-5-nitrobenzonitrile 5g. [URL: https://danabioscience.com/products/3-fluoro-2-methyl-5-nitrobenzonitrile-5g]

- ECHEMI. Buy this compound industrial Grade from Hangzhou KieRay Chem Co.,LTD. [URL: https://www.echemi.com/products/pd20221231165215-3-fluoro-2-methylbenzonitrile.html]

- Sigma-Aldrich. 3-Fluoro-4-methylbenzonitrile 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/664030]

- Thermo Fisher Scientific. SAFETY DATA SHEET: 3-Fluoro-4-methylbenzonitrile. [URL: https://www.alfa.com/en/msds/?language=EN&cas=170572-49-3]

- ChemicalBook. 3-Fluoro-4-methylbenzonitrile synthesis. [URL: https://www.chemicalbook.com/synthesis/170572-49-3.htm]

- NINGBO INNO PHARMCHEM CO.,LTD. High Purity this compound: A Versatile Intermediate for Organic Synthesis. [URL: https://www.inno-pharmchem.com/product/3-fluoro-2-methylbenzonitrile]

- Ossila. 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9. [URL: https://www.ossila.com/products/4-fluoro-2-methylbenzonitrile]

- PubChem. 2-Fluoro-3-methylbenzonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-3-methylbenzonitrile]

- ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00326]

- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. [URL: https://patents.google.

- Autech Industry Co.,Limited. 2-chloro-4-fluoro-3-methylbenzonitrile CAS NO.796600-15-2. [URL: https://www.autechindustry.com/products-796600-15-2.html]

- Sigma-Aldrich. 5-Fluoro-2-methylbenzonitrile 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/64238x]

- Astronomy & Astrophysics. Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. [URL: https://www.aanda.org/articles/aa/full_html/2021/08/aa41121-21/aa41121-21.html]

- ResearchGate. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. [URL: https://www.researchgate.

- University of Calgary. Chem 351 F14 Final : Spectroscopy. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/useful/c351f14finalq.html]

- DSpace@MIT. Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. [URL: https://dspace.mit.edu/handle/1721.1/146039]

- BOCSCI Inc. The Role of 2-Fluoro-3-methylBenzonitrile in Specialty Chemical Development. [URL: https://www.bocsci.com/blog/the-role-of-2-fluoro-3-methylbenzonitrile-in-specialty-chemical-development/]

- Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. [URL: https://patents.google.

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. [URL: https://patents.google.

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-Methylbenzonitrile Derivatives in Modern Industries. [URL: https://www.inno-pharmchem.

Sources

- 1. This compound, CasNo.185147-06-2 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. ossila.com [ossila.com]

- 12. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Fluoro-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Fluoro-2-methylbenzonitrile, a fluorinated aromatic building block of significant interest in medicinal chemistry and materials science. With a molecular weight of 135.14 g/mol , this compound serves as a critical intermediate in the synthesis of complex organic molecules.[1][2][3] This document will delve into its chemical and physical properties, established analytical methodologies for its characterization, and its applications, particularly within the realm of drug discovery.

Core Molecular and Physical Characteristics

This compound, with the chemical formula C₈H₆FN, is a solid at room temperature.[3] The strategic placement of a fluorine atom and a methyl group on the benzonitrile scaffold imparts unique electronic properties and steric influences that are highly valuable in the design of novel compounds.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 135.14 g/mol | [1][2][3] |

| Molecular Formula | C₈H₆FN | [1][2] |

| CAS Number | 185147-06-2 | [1][3] |

| Appearance | Solid | [3] |

| Boiling Point | 203.0 ± 20.0 °C (Predicted) | [4] |

| Flash Point | 82.3 ± 12.1 °C | [4] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [4] |

Synthesis and Mechanistic Insights

The synthesis of fluorinated benzonitriles such as this compound is of considerable interest for the production of pharmaceutical and agrochemical intermediates. Various synthetic routes have been developed, often involving multi-step processes that require careful control of reaction conditions.

One documented approach for a related isomer, 3-fluoro-4-methylbenzonitrile, involves the decarbonylation of a condensed intermediate.[4] Another general strategy for synthesizing fluorinated benzonitriles is through the conversion of a corresponding benzaldehyde. For instance, a process for preparing 4-fluoro-2-methylbenzonitrile involves the conversion of 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime, which is then converted to the final benzonitrile product.[5] These synthetic strategies highlight the importance of selecting appropriate reagents and catalysts to achieve high yields and purity. The choice of a particular synthetic route is often dictated by the availability and cost of starting materials, as well as the scalability of the process for industrial applications.

Analytical Characterization: A Validating System

The definitive identification and purity assessment of this compound are paramount for its application in sensitive fields like drug development. A suite of analytical techniques is employed to ensure the structural integrity and quality of the compound.

Spectroscopic Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A Certificate of Analysis for this compound confirms that its proton NMR spectrum is consistent with its structure.[6]

-

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the aromatic and methyl protons. The fluorine atom will cause characteristic splitting patterns in the signals of adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, with the carbon attached to the fluorine exhibiting a large coupling constant.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for its characterization.[7] Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe of the local electronic environment.[8][9] The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, with its chemical shift providing valuable information about the electronic effects of the methyl and nitrile groups on the aromatic ring.[7]

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will be characterized by a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2240 cm⁻¹. Other significant peaks will correspond to the C-F bond stretching and the aromatic C-H and C=C bond vibrations.

Mass spectrometry is employed to determine the molecular weight and to gain insights into the molecule's fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight of 135.14. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals, providing further confirmation of the structure.

Chromatographic Purity Assessment

HPLC is the industry-standard method for determining the purity of pharmaceutical intermediates.[10] A robust reversed-phase HPLC (RP-HPLC) method is essential for separating this compound from any potential impurities, such as isomers or reaction byproducts.

Illustrative HPLC Method Development Workflow:

Caption: A logical workflow for the development and execution of an HPLC purity analysis.

A well-developed HPLC method will provide a sharp, symmetrical peak for this compound, well-resolved from any impurity peaks. Method validation according to ICH guidelines is crucial to ensure the method is accurate, precise, and robust.[10]

Applications in Drug Discovery and Development

Fluorinated organic compounds are of immense interest in medicinal chemistry due to the unique properties that the fluorine atom imparts to a molecule.[11][12] The introduction of fluorine can significantly influence a compound's metabolic stability, binding affinity, lipophilicity, and pKa.[11][13][14]

This compound serves as a valuable building block in the synthesis of more complex pharmaceutical ingredients. The nitrile group can be readily converted to other functional groups such as amines or carboxylic acids, while the fluorine and methyl groups can be used to fine-tune the pharmacological properties of the final drug candidate. For example, related fluorinated benzonitriles are key intermediates in the synthesis of drugs like Trelagliptin, a treatment for type II diabetes.[15] The strategic incorporation of fluorine can block metabolic pathways, leading to improved pharmacokinetic profiles of drug candidates.[13]

Conceptual Role in Drug Design:

Caption: The influence of this compound's structural features on drug properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its unique combination of functional groups offers a powerful tool for medicinal chemists to design and synthesize novel compounds with improved pharmacological profiles. A thorough understanding of its chemical properties and the use of robust analytical methods for its characterization are essential for its effective application in research and development.

References

- Santa Cruz Biotechnology, Inc. (n.d.). This compound Certificate of Analysis. Santa Cruz Biotechnology, Inc.

- University of California, Santa Barbara. (n.d.). 19Flourine NMR. UCSB NMR Facility.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Department of Chemistry.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.

- Ateşin, T., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.

- Pfizer Inc. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

- Singh, R. P., et al. (2011). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry.

- Sun Pharmaceutical Industries Ltd. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile. WO2016024224A1.

- Kuduk, J. A., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

- ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action | Request PDF. ResearchGate.

- Eureka | Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile. National Center for Biotechnology Information.

Sources

- 1. This compound | CAS: 185147-06-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. This compound, CasNo.185147-06-2 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 6. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. biophysics.org [biophysics.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 13. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ossila.com [ossila.com]

A Senior Application Scientist's Guide to the Structure Elucidation of 3-Fluoro-2-methylbenzonitrile

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. This guide provides an in-depth, technical walkthrough for the complete structure elucidation of 3-fluoro-2-methylbenzonitrile (C₈H₆FN), a substituted aromatic nitrile. Moving beyond a simple recitation of techniques, this document illuminates the strategic rationale and logical data integration required to solve a chemical puzzle. We will demonstrate how a multi-technique spectroscopic approach—leveraging Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments—creates a self-validating system for structural confirmation. This guide is intended for researchers and scientists who seek not only to apply these powerful analytical tools but to understand the causality behind a robust elucidation workflow.

Introduction: The Rationale for a Multi-Faceted Approach

In the field of chemical analysis, no single technique provides absolute structural proof. Instead, we build an irrefutable case by assembling complementary pieces of evidence. The structure elucidation of a small molecule like this compound is a prime example of this synergistic process. Each spectroscopic method interrogates the molecule from a different angle:

-

Mass Spectrometry (MS) provides the molecular weight and elemental formula, defining the atomic "parts list."

-

Infrared (IR) Spectroscopy reveals the functional groups present, acting as a rapid chemical fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy maps the atomic connectivity, showing how the "parts list" is assembled into a unique 3D structure.[1]

The power of this approach lies in its inherent cross-validation. The molecular formula from MS must align with the functional groups seen in IR and the detailed atomic count and connectivity map from NMR. This guide will walk through this logical progression, demonstrating how each dataset informs and validates the next.

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is not random; it is a systematic investigation. The workflow is designed to move from broad, foundational information to fine-grained detail, with each step narrowing the range of possible structures until only one remains.

Caption: High-level workflow for structure elucidation.

Step 1: Foundational Analysis - Molecular Formula and Unsaturation

Before any instrument is run, we begin with the known molecular formula: C₈H₆FN .

The first critical calculation is the Degree of Unsaturation (DoU) , which reveals the total number of rings and/or multiple bonds.

-

Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

Calculation: DoU = 8 + 1 - (6/2) - (1/2) + (1/2) = 9 - 3 - 0.5 + 0.5 = 6

A DoU of 6 is highly suggestive of an aromatic ring (which accounts for 4 degrees: one ring and three double bonds) plus two additional degrees of unsaturation. A nitrile group (-C≡N) contains a triple bond, which accounts for the remaining two degrees. This initial calculation immediately focuses our investigation on a substituted benzonitrile structure.

Step 2: Mass Spectrometry - Confirming the "Parts List"

The objective of MS is to verify the molecular weight and, with high-resolution instruments, confirm the elemental composition.

Expected Result: For C₈H₆FN, the monoisotopic mass is 135.0484 Da.[2]

Electron Ionization (EI) is a common technique for small, relatively stable molecules. The resulting spectrum will show a molecular ion peak (M⁺) and a series of fragment ions.

-

Molecular Ion (M⁺): A peak at m/z = 135 is expected, confirming the molecular weight. Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system.[3]

-

Fragmentation: The way the molecule breaks apart provides structural clues. For aromatic compounds, fragmentation can be complex.[4] However, losses of small, stable fragments are common. A loss of HCN (27 Da) from the nitrile group or the loss of a fluorine atom (19 Da) could be anticipated.[5]

From an experimental standpoint, observing a high-resolution mass that matches 135.0484 provides extremely high confidence in the elemental formula, ruling out other combinations of atoms that might have the same nominal mass.

Step 3: Infrared Spectroscopy - Identifying Functional Groups

FT-IR is a rapid and powerful tool for identifying the types of bonds present in a molecule. For this compound, we expect several characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| C≡N Stretch | ~2230 | Strong, sharp peak. Highly characteristic of a nitrile group. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak peaks, confirming the presence of an aromatic ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Weak peaks from the methyl group. |

| C=C Ring Stretch | 1450 - 1600 | Multiple medium to strong peaks, characteristic of the benzene ring. |

| C-F Stretch | 1200 - 1300 | Strong peak, confirming the presence of a carbon-fluorine bond. |

The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group, validating the hypothesis derived from the Degree of Unsaturation.

Step 4: Nuclear Magnetic Resonance - Mapping the Skeleton

NMR spectroscopy is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework. For this molecule, a suite of experiments is required: ¹H NMR, ¹³C NMR, and 2D correlation experiments like HSQC and HMBC. Furthermore, given the presence of fluorine, ¹⁹F NMR is an invaluable tool.[1][6]

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).

-

Aromatic Region (δ 7.0-8.0 ppm): The benzene ring has three protons. Their precise chemical shifts and splitting patterns are dictated by the electronic effects of the -CN (electron-withdrawing), -F (electron-withdrawing, π-donating), and -CH₃ (electron-donating) substituents. We expect three distinct signals, each integrating to 1H. The splitting will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

-

Aliphatic Region (δ 2.0-2.5 ppm): The methyl group (-CH₃) protons will appear as a singlet (or a narrow doublet due to long-range coupling with fluorine, ⁴JHF), integrating to 3H.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows the number of unique carbon environments.

-

Total Carbons: 8 distinct signals are expected, as there is no molecular symmetry.

-

Nitrile Carbon (C≡N): Typically found around δ 115-120 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-170 ppm).

-

One carbon will be directly attached to fluorine (C-F), showing a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). This is a key diagnostic feature.

-

The other five aromatic carbons will show smaller couplings to fluorine (²JCF, ³JCF).

-

-

Methyl Carbon (-CH₃): A single signal in the aliphatic region (δ 15-25 ppm), which may also show a small coupling to fluorine (³JCF).

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms.[7]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[8] It allows us to definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon. Quaternary carbons (like C1, C2, C3, and the nitrile carbon) will not show a correlation in the HSQC spectrum.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.[8] These "long-range" correlations build the molecular skeleton.

The following diagram illustrates the logical connections we will establish using HMBC data.

Caption: Key HMBC correlations for confirming connectivity.

Data Synthesis: Assembling the Final Structure

By integrating all the spectroscopic data, we can confirm the structure of this compound and rule out other isomers.

| Technique | Observation | Conclusion |

| MS | Molecular Ion at m/z = 135.0484 | Confirms molecular formula C₈H₆FN. |

| IR | Strong peaks at ~2230 cm⁻¹ (C≡N) and ~1250 cm⁻¹ (C-F) | Confirms presence of nitrile and fluoro groups. |

| ¹³C NMR | 8 unique carbons; one with a large ¹JCF coupling constant. | Confirms lack of symmetry and identifies the carbon bonded to fluorine. |

| ¹H NMR | 3 aromatic protons, 1 methyl group (3H). | Accounts for all hydrogens in the molecule. |

| HSQC | Correlates the 3 aromatic protons and 3 methyl protons to their respective carbons. | Identifies the four protonated carbons. |

| HMBC | Correlations from methyl protons to C1, C2, and C3. Correlations from H4 to C2 and C6. | Unambiguously establishes the 1,2,3-substitution pattern on the benzene ring. |

The critical HMBC correlation is from the methyl protons (attached to C-methyl) to the carbon bearing the nitrile (C1), the carbon it's attached to (C2), and the carbon bearing the fluorine (C3). This definitively proves the ortho relationship between the methyl and nitrile groups and the meta relationship between the nitrile and fluorine.

Experimental Protocols

8.1 Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the solution into the GC-MS system.

-

GC Separation: Use a standard non-polar column (e.g., DB-5ms). Ramp the oven temperature from 50°C to 250°C at 10°C/min.

-

MS Acquisition: Acquire data in Electron Ionization (EI) mode at 70 eV over a mass range of m/z 40-400.

8.2 FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: Perform an ATR correction on the resulting spectrum.

8.3 NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[10] Transfer to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a standard 1-pulse sequence. Key parameters: 30° pulse angle, 2-second acquisition time, 5-second relaxation delay, 16 scans.

-

¹³C{¹H} NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. Key parameters: 30° pulse angle, 1.5-second acquisition time, 2-second relaxation delay, 1024 scans.

-

HSQC Acquisition: Use a standard gradient-selected, multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.3). Optimize for an average ¹JCH of 145 Hz.

-

HMBC Acquisition: Use a standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf). Optimize for long-range couplings by setting the delay for an average nJCH of 8 Hz.

Conclusion

The structure of this compound has been unequivocally determined through the systematic and integrated application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments. Each technique provided a unique and essential piece of the structural puzzle, and their collective agreement forms a self-validating system that ensures the trustworthiness of the final assignment. This guide demonstrates that a successful structure elucidation relies not just on the generation of high-quality data, but on a strategic workflow and a logical, evidence-based approach to data interpretation—a cornerstone of modern chemical and pharmaceutical science.

References

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). [Link]

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH). [Link]

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry (RSC). [Link]

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

- Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

- Mass Spectrometry - Fragmentation P

- Correlative studies on the absorption and emission characteristics of isomeric chlorobenzonitriles. Indian Academy of Sciences. [Link]

- The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Colorado Boulder. [Link]

- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.

- 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

- Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

- Two-dimensional Experiments: Inverse Heteronuclear Correl

- HSQC and HMBC. Columbia University NMR Core Facility. [Link]

- Fragmentation (mass spectrometry). Wikipedia. [Link]

- 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

- 2-Fluoro-3-methylbenzonitrile | C8H6FN. PubChem. [Link]

- 1 H pure shift (A) and regular 1 H (B) spectra of 3fluoronitrobenzene.

- Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Deriv

- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. whitman.edu [whitman.edu]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

3-Fluoro-2-methylbenzonitrile IUPAC name

An In-depth Technical Guide to 3-Fluoro-2-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. The document details its chemical identity, physicochemical properties, synthesis methodologies, and critical applications as a versatile intermediate in organic synthesis. Emphasis is placed on the practical utility of this molecule as a building block for complex chemical structures, including active pharmaceutical ingredients (APIs). Furthermore, this guide consolidates essential safety protocols, handling procedures, and storage requirements to ensure its responsible use in a research and development setting. The content is structured to serve as an essential resource for researchers, chemists, and drug development professionals engaged in advanced chemical synthesis.

Core Compound Identification and Rationale for Use

This compound is a substituted benzonitrile, a class of organic compounds characterized by a benzene ring to which a nitrile (-C≡N) group is attached. The specific substitution pattern of a fluorine atom at position 3 and a methyl group at position 2 imparts unique electronic and steric properties to the molecule. These properties make it a highly valuable and reactive intermediate for introducing a fluorinated cyanotoluene moiety into larger, more complex molecules.

The strategic placement of the fluorine atom, the most electronegative element, significantly alters the reactivity of the aromatic ring and the nitrile group, often enhancing metabolic stability and binding affinity in bioactive molecules. This makes fluorinated building blocks like this compound particularly sought after in medicinal chemistry and drug discovery.[1] Its isomers, such as 4-Fluoro-2-methylbenzonitrile and 3-Fluoro-4-methylbenzonitrile, are also key intermediates in the synthesis of important APIs like trelagliptin (for type II diabetes) and danuglipron, respectively, highlighting the importance of this structural class in modern pharmaceuticals.[2][3][4]

Physicochemical & Spectroscopic Profile

Accurate characterization of a chemical intermediate is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

Key Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Cyano-2-fluorotoluene | N/A |

| CAS Number | 185147-06-2 | [5] |

| Molecular Formula | C₈H₆FN | [6] |

| Molecular Weight | 135.14 g/mol | [6] |

| Appearance | Light yellow clear liquid | [7] |

| Purity | ≥99.0% (typical) | [7] |

| Density | 1.398 g/cm³ | [7] |

| Boiling Point | ~213-220 °C (Predicted/at 760 mmHg) | [8] |

| Flash Point | 81 °C (178 °F) | [7] |

Spectroscopic Data

Detailed analytical data is crucial for confirming the identity and purity of the material before use in a synthetic workflow. Suppliers of this compound typically provide comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to validate the structure and purity of each batch.[9] Vibrational features of related fluorobenzonitriles have been studied in-depth using techniques like Resonance Enhanced Multiphoton Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI) spectroscopy, providing deep insights into their electronic and molecular structure.[1]

Synthesis & Manufacturing Insights

The synthesis of fluorinated benzonitriles requires careful selection of starting materials and reaction conditions to ensure regioselectivity and high yield. While specific, proprietary manufacturing processes for this compound may vary, a general and representative synthetic approach can be outlined based on established organic chemistry principles and published methods for closely related isomers.

Representative Synthetic Pathway

A common strategy involves the Sandmeyer reaction or related transformations starting from a corresponding aniline derivative. Another approach involves the cyanation of an aryl halide. For the related isomer, 3-Fluoro-4-methylbenzonitrile, a patented method describes a two-step process involving the condensation of a fluorinated compound with a malonate ester, followed by a decarbonylation reaction.[10] A different synthesis for this isomer involves the radical bromination of 3-fluoro-4-methylbenzonitrile followed by hydrolysis.[2]

The following workflow illustrates a generalized, conceptual pathway for the synthesis of a fluoromethylbenzonitrile.

Detailed Handling and First Aid Procedures

-

Engineering Controls: Always use this chemical within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure. [11][12]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat to prevent skin and eye contact. [5]For operations that may generate aerosols or vapors, a NIOSH/MSHA approved respirator may be necessary. [5]* Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly with soap and water after handling. [5][11]* First Aid (In case of exposure):

-

Eyes: Immediately rinse with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [5] * Skin: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation persists. [5] * Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Call a poison center or doctor if you feel unwell. [5] * Ingestion: Rinse mouth with water. Immediately give a glass of water. Do not induce vomiting. Call a poison center or doctor if you feel unwell. [5]

-

Storage Recommendations

Keep containers securely sealed when not in use. [11]Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Avoid physical damage to containers.

Conclusion

This compound is a high-value chemical intermediate with demonstrated utility in fields requiring sophisticated organic synthesis. Its unique structural features make it an important building block for creating novel molecules in drug discovery, materials science, and agrochemicals. The technical information and safety protocols detailed in this guide provide researchers and developers with the foundational knowledge required to handle and utilize this compound effectively and safely, paving the way for future innovations.

References

- 3-Fluoro-2-(trifluoromethyl)benzonitrile - Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAD8TAsV6bBPjrx6TIbjAVEkoGQPL-hI1wwcChjZPKL4f0-a4Bn6NVNbWCeuc5MY7h5My7whkfP9dJeP6EgUmPmw8Vnmkgb3gOZMox3ekyzrBXfgKNMaDbUlWaelYqiuhuRrzkq3zy1U8usWeWArPWFF3aVCrRq95WmuA=]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjvpwyg_ITLgmI-iipos7TkpQAqy0JhBL5hE47z40wIuV7sST81QwPgh2GIjNp3RubMSRFN9uMM4AhWvgV4hgzwhM-AddJMBeJLhiZtWyGuS0Oh1kuPdChNgjsyEPGqpNj2oted1LTXUT5RS6NcDNpSTvydbZjf8MWoevf_zMkZbxVgxVeu6LxYSmp2hwDvP2zskDVU0aH__F4rirsMxSFdoquyXrOL53fiGFP2zYeeN8N31UVwmxGlAMzOOlghXv7IJpao9sp_B5dwnET7I6v8TrEKt0j]

- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo994HRX_8tO0le1C-VzDCVtwYaAgWebs8fGZW65Rt5dwo69UV-RqlWuIxFnF7lP7QhpLuNwArrDINh-zEIRAqyzXIot2BP1I4_MJbxIsUW-IKbwn4hXDYCZ8EHQZ_nfxltvkkjtbhUVViNA==]

- 4 - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU6pvxXkfwj08SGo3QziQ-qrgBhiVpQ1TYUzv88ZGZlJUc6aKxVWA3mcU0ZkIxMx--uuZebToWIuK9-l5kROcXj6WXNu6pIffBg_W5GbYli85ZpTvcVfEoLTAe1LEQPOirvrNFnjoo7wXX-fULDG6Q4VxHiCnGYYfRV_oN0Z_CaFjBlm--8BtD8kdCt9CmPcszZZHFOriO2rrEG-vVN1yZ8SAbocKEWQdwN_uI5LdBOKfPSNe-02Kw81Y9gEFbnlXkygR08SRNaMxZoYc=]

- 3-Fluoro-4-methylbenzonitrile synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGESMZv392F03QS9LEPYxDAika8sUB3WWYlMQWNAm8pQIlc9FFsDxi4jA7Oza9jbLk0dzt8W68udmlAt9wtFLFqoQ9d4A7UwAXnTGku__37SDfRmz0CzzpZ81R-g4UNuRJQYFDlSrluFbfSVRKNOl09bMU_cgwRMnuYuFfmm6s22gua]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTFGLvyzfTtH9_vsmKzXZnGWO2NtTuKBd8EwfTFCXQTGn8_tpAfhyITYQ5xKBJ7Rg9Yno4goZepa6MU4PfyMUG2ow7VCBk4jnIC4uCGdmcJTdGMnhbVWxl6EOdIyaC1xK1-eQFg-hpnNMSLHq4xWi0]

- High Purity this compound: A Versatile Intermediate for Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHli2XFgAK_--hD2lLeBlY6em_fKimqS2Ifau2zWs7JpRvimRBaeN0jt025J-B1iRhQvzFuZizOtRN6rJXdUn3BIKJsckKj4ITzOtxgDJk4sfEg-8y8BGNz5cXcaLR6uGViVCK_cFD6XIWGjU5nzII2LSTtpL5fLguZD-wClaBbJ4UKx3O9EaHZvhwEnEhgoFO3-IoAVGRmPTwL5ujvIVI9oJVlE98bYeW_i7Pj-XVUkMplnnIM-chj3sWNOYMivdO1NjbK3w==]

- 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGjysArTt5OrVdaU4ERaEo4wcopemJiH-R-_9VUVePFOhSgk2NVwsgfQswHxNIc8bER6fRRKpUVprXYESIKpfzZ8y7RkA5aMp2JFYQVoy8SM-kwkRhj6XVRxyk4OPEB3-7uGu_VOgoqJp9l_s7s08wptRRRjSiT1BA58tuHGl7b4k=]

- 185147-06-2|this compound|BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE0FyEglEZi1Rb3eYqcZYn0O-6sIxDDf0DX5lCZko3VmKqUhK4-iZmhhxUx6YBvLHUfqrlFD8JsGhTXbFop46di5pfOELtlSkLI9Y0MbT-sryVvEd8Caxj32L2mCOEO5ER_0R_3K2SbXWFAWQ=]

- 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9 | Ossila. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH555hVbh7DjykUNngttG7RPJ1fdYvpsqVf8S7rCxp5JCcwPoEXMrQdkvs0BZEs2FsRGQ7YnRLvcwVKDIB2pxIbpwV6TiXUJvm1WxbARWy-NpIqqC8DcDaxRX4sUjYDEqCGyun1A_ZuakUOGrTTUsPyhirCx8_FCw==]

- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8AeFEEjkMvf2N3NqYGlLt7yhqrz1067p-Y5cLY-gFMFrl9wX2qlEDs2_3t3Xw92ooFz4YKlIpyx3Dy2PnJ_j5rC4iWL_R_BtKyNQB_FdJ6wFSbOC8tR8oMEBcn0LuHSV7NWBwdnFXLK4-Lg==]

- Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpzBmjRo2Y8mUaqO_bZOkMsKNw-E9QOdILcwgGMon1LHhWQY08rGF0fgkl2PkHIqqqEVruR3_v3zp2fr2jwDtFI3iC7oJJI0ah8zvgEwnWJRxStwyjtTKIE6A692ClmQKtYtk=]

- 2-Fluoro-3-methylbenzonitrile | 185147-07-3 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERqjnr-UqNFS6HnZRkTtSlZwXU3PUdCWMTggyfRoImAMLAOEI0V9K9l1Pw4IXICZN7P_6N2dIxmoMf9M5JQmuAPNRVo82dMwa2nEDf3UBuGbNCkBgCvT2XFTbFugQNCINEQeLxQAygyUw44d37IDHl1rB0PbxuoqGl3sSZyEklp-TnlyVfclvkBxPJsT1LAYjGB3JdLj0Pe3I2Y5kJ-bpWugmkhtiX9lc8Wjxcsll4Mu4_qz4=]

- 3-Fluoro-4-methylbenzonitrile 97 170572-49-3 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWKCiXbsSjnXx4n_DYX4lftlJHgUwxSBzvZeRhdENZbiqDEsJkTifhJLkXLj225QR6xcBBJRxaPAx5kxOEwHREITx0o7n3bYU4DnmApVtMsjTIOodiEyW9jvJtwF8eVE1rtgYCiV5G5v_pT16DAWfEUVPA]

- 5-Fluoro-2-methylbenzonitrile 98 77532-79-7 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3NTVHJcczh1-b_U64HQBa71jgmUQrx_6G9cvfEIOgE2MIXNRvbR1cgG432ox2TEkpZRVAnAPHvXAapUlyfWJBza8FKweTIywNZeWZzsYD1hz-0IA6keINY1blCz0F01IWROYhwUasvR3yXeVtHsj2H_VE]

- 2-Fluoro-3-methylBenzonitrile CAS#: 185147-07-3 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8Qzb0DvqRzBvDUTMuDjBV8UX18gZa165vEmq3ahqzGsPk1Al-mVDmPOpBJoFJqiZTsmu3cbUBWazthMAD-UdqOfyWDxm7lJBAWuI2XI1kyfVxDAwx8CRdV6uxae7kbGgd2Q8gO9nTcXif0zINFTr-TDNzDoNikzPICfWPW5Uu]

- 5-Fluoro-2-methylbenzonitrile | 77532-79-7 | TCI AMERICA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZD3xzpA2WN9H5qMDH1UoKt7oPew_dv94K9DkWT9-73EO1T_M1JnhM45reyIw8xkNJxqqttjZI0drrxIf0zIi97JUFWBw1OGHuYufYLreU1BDheBVGvpO_YCccbjjAogYxW1gQ]

- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGduZc8S48iljX5tWlKxNGmgHSUfOcbxtTOSLG0y-ck6aK_WQ0B9U_YPYqVhxcg9Iv8V_gCHXyoD0TwsHGYUfHrCGGHnFGqOU0--L2HpOLWa_e4p76jLrGPmSDwqEDNujF_OeOA8nQVimoxD_Yw]

- 5-Fluoro-2-methylbenzonitrile | CAS 77532-79-7 | SCBT - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj-gITwhlTv0zYzOfh--TpogdhEnu25mMbZ4UBU8q1MKFne-qWquOwI42vUxSLQsotfxyGy11v5OvWPRXN6egfSvzM_zNkbGp1xmsPhFiWmi4nm0duPs0bRLMvmc7CTfwWYosRx13tt4CgRsQYUu1zqtlrDxwRY83v]

- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAdmGg9L4gVJqqOY99q7ETgHh8uanN74JZZsU8RkR8DiTp6JlNgu8xWAmcAy0IT6TgNdQWb-NM_1o0D90PTz6uEB0frhJXFMfQ5Sri4F58akvRLPGCxolHYt77TvPRJ82sljk0UEYCjeZFxKHc5PNmPiCn5xIkDzsSb-1OAma83zZ2aAMblQnTJgs2j3m1CK1v-jBpEyeN2BhOsjAcQflsrEXyteOzf6shnYjYkksU_pipb_Put87oQrpbLor1V01nMV3ahyi1_5Hd8z8u7ySCFj916n6ohsXM_X58NZ7AO9SY1rYv1dNLV3DBr3fuP1WabqlZTfUG]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ossila.com [ossila.com]

- 4. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Fluoro-3-methylBenzonitrile CAS#: 185147-07-3 [m.chemicalbook.com]

- 9. 185147-06-2|this compound|BLD Pharm [bldpharm.com]

- 10. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to 3-Fluoro-2-methylbenzonitrile: A Key Intermediate in Modern Synthesis

Abstract: 3-Fluoro-2-methylbenzonitrile is a substituted aromatic nitrile that serves as a highly versatile and valuable building block in contemporary organic synthesis. Its unique trifunctional architecture—comprising a nitrile, a fluorine atom, and a methyl group on a benzene ring—provides multiple reaction sites and imparts desirable physicochemical properties to its derivatives. This guide offers an in-depth exploration of its molecular structure, strategic synthesis, spectroscopic signature, and chemical reactivity. Furthermore, it highlights its critical role in the development of pharmaceuticals, agrochemicals, and advanced materials, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this potent intermediate.

Molecular Blueprint: Key Identifiers and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. This compound is identified by a unique set of descriptors that ensure its unambiguous identification and provide insight into its physical characteristics.

The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is Cc1c(F)cccc1C#N.[1] This notation concisely represents the molecular structure: a benzene ring substituted with a methyl group (C), a fluorine atom (F), and a cyano group (C#N), with the locants defining their specific 1, 2, and 3 positions, respectively.

Quantitative data for this compound is summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 185147-06-2 | [2][3] |

| Molecular Formula | C₈H₆FN | [3][4] |

| Molecular Weight | 135.14 g/mol | [3][4] |

| SMILES String | Cc1c(F)cccc1C#N | [1] |

| InChI Key | DMQFTNHJWVKVGE-UHFFFAOYSA-N | [3] |

| Appearance | Light yellow clear liquid / Solid | [5] |

| Purity | ≥99.0% (Typical) | [5] |

Strategic Synthesis: A Plausible Manufacturing Workflow

While numerous synthetic routes can be envisioned for substituted benzonitriles, a common and reliable strategy for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline. This method is advantageous due to the wide availability of aniline precursors and the generally high yields of the transformation.

Causality of the Synthetic Choice: The choice of 3-fluoro-2-methylaniline as the starting material is strategic. This precursor correctly positions the fluorine and methyl groups. The diazotization-cyanation sequence is a classic, well-understood transformation that reliably converts the amine functional group into the desired nitrile with high fidelity.

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

Detailed Experimental Protocol (Representative)

-

Diazotization:

-

To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 3-fluoro-2-methylaniline (1.0 eq).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be tested with starch-iodide paper to confirm a slight excess of nitrous acid.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Heat the mixture gently to achieve dissolution and then cool to room temperature.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas is expected.

-

After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours until gas evolution ceases.

-

Cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Spectroscopic Signature: Characterization and Validation

Confirming the identity and purity of this compound is achieved through a combination of standard spectroscopic techniques. The following are the expected spectral features based on its molecular structure.

-

¹H NMR: The spectrum will show a singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm. The aromatic region (δ 7.0-7.8 ppm) will display three distinct signals corresponding to the three aromatic protons. Their splitting patterns will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

¹³C NMR: The spectrum will exhibit eight distinct carbon signals. The nitrile carbon (-C≡N) will appear around δ 115-120 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. Other aromatic carbons will show smaller C-F couplings.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the aromatic environment. If proton-coupled, the signal will appear as a multiplet due to coupling with the two ortho-protons.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile C≡N stretch is expected at approximately 2225-2235 cm⁻¹. Other key signals include C-F stretching vibrations (around 1200-1300 cm⁻¹) and aromatic C=C and C-H stretching bands.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, 135.14.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its three key functional components.[5] The interplay of their electronic effects governs the overall reactivity profile of the molecule.

-

The Nitrile Group: This is the primary site for transformations. It is a powerful electrophile at the carbon atom, making it susceptible to nucleophilic attack.[6]

-

Hydrolysis: Can be converted to a carboxylic acid (3-fluoro-2-methylbenzoic acid) under strong acidic or basic conditions.

-

Reduction: Can be reduced to a primary amine (3-fluoro-2-methylbenzylamine) using powerful reducing agents like LiAlH₄ or catalytic hydrogenation.

-

-

The Aromatic Ring: The regioselectivity of electrophilic aromatic substitution is dictated by the combined directing effects of the substituents.

-

Directing Effects: The methyl group is activating and ortho-, para-directing. The fluorine atom is deactivating via induction but is also ortho-, para-directing via resonance. The nitrile group is strongly deactivating and meta-directing.[7] This complex interplay makes substitution challenging but allows for selective functionalization under carefully controlled conditions.

-

-

The Methyl Group: The benzylic protons of the methyl group are susceptible to radical reactions.

-

Halogenation: Radical bromination using N-bromosuccinimide (NBS) can convert the methyl group to a bromomethyl group, a key step for introducing other functionalities. This strategy has been successfully employed on the related isomer, 3-fluoro-4-methylbenzonitrile.[8]

-

Caption: Reactivity map of this compound highlighting key transformation pathways.

Applications in Advanced Synthesis

The strategic incorporation of fluorine is a cornerstone of modern drug design. Fluorine can enhance metabolic stability, increase binding affinity, and improve membrane permeability.[9][10][11] this compound serves as an ideal starting point for introducing a fluorinated motif into complex target molecules.

-

Pharmaceuticals: As a versatile intermediate, it is a building block for active pharmaceutical ingredients (APIs).[5] Isomers like 4-fluoro-2-methylbenzonitrile are used in the synthesis of APIs such as Trelagliptin, a treatment for type II diabetes.[12] This precedent underscores the potential of this compound in similar drug discovery programs.

-

Agrochemicals: The principles that make fluorine valuable in pharmaceuticals also apply to agrochemical design, where enhanced potency and stability are desired.

-

Materials Science: Fluorinated benzonitriles are precursors for advanced materials. For example, derivatives are used to synthesize thermally activated delayed fluorescence (TADF) emitters for high-efficiency Organic Light-Emitting Diodes (OLEDs).[12]

Safety and Handling Protocols

| Hazard Information (Based on Isomer CAS 185147-07-3) | Precautionary Measures |

| Signal Word: Danger | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| GHS Hazard Codes: H301, H311, H331 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Hazard Statements: Toxic if swallowed. Toxic in contact with skin. Toxic if inhaled. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Source: GHS information derived from the closely related isomer, 2-Fluoro-3-methylbenzonitrile, as a precautionary guideline.[13]

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Avoid all personal contact, including inhalation and skin/eye contact.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound stands out as a potent and versatile chemical intermediate. Its value is derived from the strategic combination of a reactive nitrile handle, a bio-potentiating fluorine atom, and a functionalizable methyl group. A firm grasp of its synthesis, reactivity, and safety profile enables researchers to leverage its full potential in the rational design and construction of complex molecules, driving innovation in drug discovery, materials science, and beyond.

References

- Arctom Scientific. CAS NO. 185147-06-2 | this compound.

- Ningbo Inno Pharmchem Co.,Ltd. Key Applications of Fluorinated Benzonitriles in Modern Chemistry.

- PubChem. 3-Fluoro-5-methoxy-2-methylbenzonitrile. National Center for Biotechnology Information.

- ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.

- Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies.

- Ningbo Inno Pharmchem Co.,Ltd. High Purity this compound: A Versatile Intermediate for Organic Synthesis.